SMART-H
Description
Historical Trajectories and Conceptual Evolution of "Smart" Principles in Chemical Science and Engineering
The conceptual evolution of "smart" principles in chemical science and engineering dates back to the 1960s, when scientists began to explore materials capable of reacting autonomously to their environment. fishersci.caiberdrola.com These "smart materials," also known as responsive materials, are designed to reversibly modify their properties in response to external stimuli such such as temperature, pressure, humidity, light, or changes in pH or chemical concentration. fishersci.caiberdrola.com Early examples include piezoelectric materials and shape-memory alloys. iberdrola.com
Significant advancements in nanotechnology and materials engineering have propelled the field forward, enabling the integration of responsive elements into larger structures and the development of sophisticated functionalities. x-mol.netfishersci.caiberdrola.com The application of "smart" principles has expanded beyond bulk materials to encompass molecular-level design, where specific chemical features are engineered to exhibit intelligent behavior. This is precisely where the concept of Smart Hydrogen Atoms aligns with the historical trajectory of smart materials. The ability of SHAs to modulate their hydrogen-bonding strength and acidity based on their chemical environment within poly(ionic liquid)s exemplifies this advanced level of "smartness" in chemical entities. acs.orgnih.govmpg.dex-mol.net This allows for the rational design of materials with tunable properties and dynamic responses, contributing to innovations in areas such as catalysis, separation, and responsive membranes. acs.orgnih.govmpg.dex-mol.net The ongoing research into SHAs represents a frontier in materials chemistry, leveraging atomic-level "intelligence" to create new functionalities.
Compound Information
Structure
2D Structure
3D Structure
Properties
CAS No. |
1135797-91-9 |
|---|---|
Molecular Formula |
C19H17NO4S |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(2-phenyl-1,3-thiazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C19H17NO4S/c1-22-15-9-13(10-16(23-2)18(15)24-3)17(21)14-11-25-19(20-14)12-7-5-4-6-8-12/h4-11H,1-3H3 |
InChI Key |
WZEMDWPKLKAUOH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=CSC(=N2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=CSC(=N2)C3=CC=CC=C3 |
Synonyms |
(2-phenylthiazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone SMART 100 SMART-100 |
Origin of Product |
United States |
Research on Smart H As a Specific Chemical Compound E.g., Drug Lead Compound Investigations
Principles of Chemical Design and Structural Considerations for Lead Compound Development
SMART-H was identified as a lead compound through screening a class of small molecules targeting tubulins, a critical therapeutic target for cancer idrblab.net. Its chemical structure, 4-(3,4,5-trimethoxybenzoyl)-2-phenyl-thiazole, is characterized by a thiazole (B1198619) core substituted with a phenyl group and a trimethoxybenzoyl moiety. This specific arrangement of functional groups is crucial for its biological activity, including its ability to inhibit the proliferation of various cancer cells at subnanomolar IC50 values in vitro and achieve near 100% tumor growth inhibition in nude mice xenografts in vivo idrblab.net. The ketone functional group and the three methoxy (B1213986) groups within its structure have been identified as key elements influencing its metabolic fate and anticancer activity idrblab.netontosight.ainih.gov.
Mechanistic Studies of Chemical Transformation and Instability in Relevant Systems
Despite its promising biological activity, this compound exhibited high metabolic instability across various species, including human, dog, rat, and mouse liver microsomes. In vitro half-lives ranged from less than 5 minutes to 30 minutes, indicating rapid metabolism idrblab.netontosight.ai. These metabolic stability studies in liver microsomes demonstrated interspecies variability, and the predicted clearance based on in vitro data correlated well with in vivo clearance observed in mouse, rat, and dog pharmacokinetic studies idrblab.net.
Identification of Metabolic Loci and Pathways
Metabolite profiling of this compound in human liver microsomes revealed that the primary metabolic pathway was the reduction of the ketone functional group idrblab.netontosight.ai. The O-demethylation of the methoxy groups was identified as the second most prevalent metabolic pathway idrblab.netontosight.ai. Consequently, both the ketone and the methoxy groups of this compound were designated as "metabolic soft spots" due to their susceptibility to enzymatic transformation idrblab.netontosight.ainih.gov.
Table 1: Metabolic Soft Spots and Dominant Pathways of this compound
| Metabolic Locus | Dominant Pathway in Human Liver Microsomes |
| Ketone functional group | Reduction |
| Methoxy groups | O-demethylation |
Elucidation of Chemical Degradation Pathways and Byproducts
While the search results primarily focus on metabolic transformations, which are enzymatic chemical transformations, the identification of "soft spots" (ketone and methoxy groups) implies specific chemical vulnerabilities that lead to degradation products. The metabolic studies effectively elucidated the pathways by which this compound is chemically transformed in biological systems, leading to various metabolites. For instance, the reduction of the ketone group would yield a hydroxyl derivative, and O-demethylation would result in hydroxylated methoxy groups. These are the direct "byproducts" of its chemical transformation in relevant biological systems idrblab.netontosight.ai.
Strategies for Enhancing Chemical Stability and Mitigating Undesired Transformations
To address the metabolic instability of this compound, various structural modification strategies were explored, focusing on mitigating transformations at the identified metabolic soft spots idrblab.netontosight.ai.
One key strategy involved modifying the ketone functional group. Replacing the ketone with an oxime group, as in SMART-173A, or a hydrazide group, as in SMART-176A, significantly improved metabolic stability. SMART-173A demonstrated a 3-fold increase in metabolic stability in human liver microsomes, while SMART-176A showed a 2-fold increase ontosight.ainih.gov. This indicated that blocking the ketone reduction pathway was an effective approach to enhance stability idrblab.net.
However, modifications aimed at improving stability sometimes came at the cost of biological activity. For example, the complete removal of the labile ketone functional group, resulting in SMART-329, led to a 2-fold increase in metabolic stability but a complete loss of anticancer activity. This finding underscored the critical role of the ketone group in this compound's anticancer efficacy ontosight.ainih.gov.
Table 2: Impact of Ketone Group Modification on Metabolic Stability and Anticancer Activity
| Analog Name | Ketone Modification | Metabolic Stability (Fold Increase in Human Liver Microsomes vs. This compound) | Anticancer Activity (IC50 vs. This compound) |
| This compound | N/A | 1 (Baseline) | 44 nmol/L |
| SMART-173A | Oxime | 3 | Partially retained (143 nmol/L) ontosight.ainih.gov |
| SMART-176A | Hydrazide | 2 | Significantly lost (1250 nmol/L) ontosight.ainih.gov |
| SMART-329 | Removed | 2 | Completely lost ontosight.ainih.gov |
Modifications to the methoxy groups were also investigated. Replacing the three methoxy groups with fluorine atoms (SMART-213) resulted in minimal changes in metabolic stability and a loss of anticancer activity. This suggested that the methoxy groups also contribute to the compound's anticancer activity ontosight.ainih.gov.
Rational Design and Synthetic Approaches for Analogs with Improved Chemical Profiles
The insights gained from mechanistic studies and initial analog evaluations guided the rational design of next-generation SMART compounds. The goal was to develop analogs that not only exhibited improved metabolic stability but also retained or enhanced their pharmacologic potency idrblab.net. This involved a careful balance between modifying the metabolic soft spots and preserving the structural features essential for tubulin binding and anticancer activity.
The synthetic approaches for these analogs would involve targeted chemical reactions to introduce new functional groups (like oximes or hydrazides) at the ketone position or to modify the methoxy groups. The iterative process of synthesis, metabolic stability testing, and biological activity assessment was crucial in identifying compounds with a more favorable chemical profile. The development of SMART-173A is an example of a rationally designed analog that achieved improved metabolic stability while partially retaining its anticancer activity, suggesting a pathway for further optimization ontosight.ainih.gov.
Emerging Frontiers and Future Research Directions in Smart H Chemical Research
Synergistic Integration of "Smart" Principles Across Diverse Chemical Disciplines
The innovation in "SMART-H" chemical research lies in the synergistic integration of "smart" principles, where materials are designed to have responsive and adaptive properties. This involves combining functionalities at a molecular level to create highly efficient and effective systems for hydrogen applications.
One key area is the development of advanced sensor materials that can reliably detect hydrogen leaks, a crucial safety requirement for a widespread hydrogen economy. researchgate.netmdpi.com "Smart" sensors are being developed using two-dimensional materials like graphene and transition metal dichalcogenides (TMDCs), which offer high surface area and sensitivity. researchgate.net The synergistic approach involves functionalizing these materials with nanoparticles, such as palladium, to enhance their selectivity and response time to hydrogen. researchgate.netatomfair.com For instance, palladium-decorated graphene sensors have demonstrated the ability to detect hydrogen concentrations as low as 1 part per million (ppm) at room temperature. atomfair.com
Another example of synergistic integration is in the realm of hydrogen storage. Materials like metal-organic frameworks (MOFs) and complex metal hydrides are being designed to not only store hydrogen at high densities but also to release it in a controlled manner in response to external stimuli like temperature or pressure changes. youtube.commdpi.com The "smart" aspect here is the tunable nature of these materials, where the chemical environment can be modified to optimize both hydrogen uptake and release kinetics. iitm.ac.in
Furthermore, the principles of supramolecular chemistry are being leveraged to create hydrogen-bonded frameworks (HBFs) that can be designed for applications in gas adsorption and chemical separations. rsc.orgrsc.org These "smart" materials can be programmed through molecular design to have specific architectures and properties. rsc.org
The table below summarizes some of the smart materials being researched for hydrogen applications, highlighting the synergistic principles involved.
| Material Class | Smart Principle | Application | Key Features |
| Graphene-based materials | Functionalization with nanoparticles (e.g., Palladium) | Hydrogen Sensing | High sensitivity, fast response times, and improved selectivity. atomfair.com |
| Metal-Organic Frameworks (MOFs) | Tunable porosity and surface chemistry | Hydrogen Storage & Sensing | High surface area, selective adsorption, and potential for controlled release. atomfair.comyoutube.com |
| Complex Metal Hydrides | Reversible hydrogen absorption/desorption | Hydrogen Storage | High gravimetric and volumetric hydrogen capacities. mdpi.com |
| Palladium-based materials | Reversible formation of palladium hydride | Hydrogen Sensing & Separation | High selectivity and sensitivity to hydrogen. mdpi.com |
| Hydrogen-Bonded Frameworks (HBFs) | Molecular self-assembly and guest-responsive structures | Gas Adsorption & Separations | Designed architectures and tunable properties. rsc.orgrsc.org |
Challenges and Opportunities in Scalability, Durability, and Reproducibility of "Smart" Chemical Systems
While laboratory-scale research has shown great promise, the transition of "this compound" chemical systems to industrial-scale applications is fraught with challenges. Overcoming these hurdles is essential for the practical realization of a hydrogen economy. researchgate.netiitm.ac.in
Scalability: A major challenge is the cost-effective mass production of these advanced materials. youtube.com Many "smart" materials, such as MOFs and precisely structured nanomaterials, are synthesized through complex, multi-step processes that are expensive to scale up. youtube.com For hydrogen storage materials, achieving high gravimetric and volumetric efficiency at a large scale remains a significant barrier. mdpi.comiitm.ac.in The energy required for processes like compressing hydrogen into tanks or liquefying it highlights the need for more efficient material-based solutions, but the scalability of these novel materials is a primary concern. sustainability-directory.com
Durability: "Smart" chemical systems must maintain their performance over long operational lifetimes and under varying environmental conditions. mdpi.com For instance, materials used for hydrogen storage must withstand numerous cycles of hydrogen absorption and desorption without significant degradation in their capacity or kinetics. mdpi.com Similarly, hydrogen sensors need to exhibit long-term stability and reliability. researchgate.net The interaction of hydrogen with materials can lead to issues like hydrogen embrittlement in metals, which poses a significant challenge for the durability of infrastructure for hydrogen transport and storage. mdpi.com
Reproducibility: Ensuring consistent performance across different batches of material is crucial for commercial applications. The complex synthesis procedures for many nanomaterials can lead to variations in properties, which can affect their performance. mdpi.com For example, in hydrogen-bonded organic frameworks (HOFs), batch-to-batch inconsistency due to structural heterogeneity can be a major hurdle in scalable production. mdpi.com Establishing robust and repeatable synthesis and processing methods is a key area of ongoing research.
Despite these challenges, there are significant opportunities for innovation. Advances in manufacturing techniques, such as continuous flow synthesis and 3D printing, could provide pathways for scalable production. The development of self-healing materials that can repair damage and extend their lifespan is another promising avenue. Furthermore, the use of computational modeling and machine learning can help accelerate the design and optimization of materials with improved durability and reproducibility. rsc.org
The following table outlines the key challenges and potential opportunities in the development of "smart" chemical systems for hydrogen applications.
| Challenge | Description | Opportunities for Innovation |
| Scalability | High cost and complexity of mass-producing advanced materials like MOFs and nanomaterials. youtube.com | Development of new, cost-effective synthesis methods; leveraging advanced manufacturing techniques like 3D printing. |
| Durability | Maintaining material performance over many cycles and in harsh environments; issues like hydrogen embrittlement. mdpi.commdpi.com | Design of self-healing materials; development of protective coatings; research into new alloys with improved hydrogen resistance. |
| Reproducibility | Inconsistent properties between different batches of materials due to complex synthesis processes. mdpi.com | Standardization of synthesis protocols; implementation of advanced process control and quality assurance; use of computational tools for process optimization. |
Interdisciplinary Research Paradigms for Sustained "this compound" Innovation
The complexity of developing "this compound" systems necessitates a highly interdisciplinary approach, breaking down traditional silos between scientific and engineering fields. researchgate.net Sustained innovation in this area relies on the convergence of expertise from chemistry, materials science, physics, engineering, and computational science.
Research consortia and interdisciplinary research centers are becoming increasingly important for tackling the multifaceted challenges of the hydrogen economy. kfupm.edu.sakfupm.edu.sa For example, the Hydrogen Materials Advanced Research Consortium (HyMARC) brings together multiple national laboratories to address the scientific gaps in solid-state hydrogen storage materials. energy.govhymarc.org Such collaborations foster an environment where fundamental scientific discoveries can be rapidly translated into practical technological solutions.
The key areas where interdisciplinary collaboration is crucial include:
Materials Design and Synthesis: Chemists and materials scientists work together to design and create novel materials with desired "smart" properties. Computational scientists use first-principles modeling to predict material properties and guide experimental efforts. hymarc.org
Characterization and Testing: Physicists and engineers develop and use advanced characterization techniques to understand how these materials behave under realistic operating conditions. This includes studying the thermodynamics and kinetics of hydrogen interactions with materials. energy.gov
Techno-economic Analysis: Economists and policy experts collaborate with scientists and engineers to assess the economic viability and environmental impact of new hydrogen technologies, guiding research towards commercially promising and sustainable solutions. acs.org
The establishment of interdisciplinary research programs is vital for training the next generation of scientists and engineers who can work effectively at the interface of different disciplines. umrs.org.ua By fostering a collaborative ecosystem, the research community can accelerate the development of innovative "this compound" technologies and pave the way for a clean energy future.
Q & A
Basic Research Questions
Q. How can researchers formulate a SMART-H research question using methodological frameworks?
- Answer : Begin by applying the SMART criteria (Specific, Measurable, Achievable, Relevant, Time-bound) to ensure clarity and feasibility. For example, a question like "How does this compound modulate cellular senescence in aging models over a 12-month period?" specifies the mechanism, outcome, and timeframe. Complement this with the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practical and ethical alignment. For instance, assess whether the study design can address confounding variables or ethical constraints in longitudinal studies .
Q. What are the best practices for experimental design in this compound studies?
- Answer :
Define objectives : Align with the research question (e.g., "Identify dose-dependent effects of this compound on mitochondrial function").
Select variables : Include independent (e.g., this compound concentration) and dependent variables (e.g., ATP production rates).
Control groups : Use placebo or baseline measurements to isolate this compound-specific effects.
Replication : Ensure ≥3 technical replicates to account for biological variability.
Reference experimental rigor guidelines from systematic review methodologies .
Q. How should researchers structure a this compound research paper for maximum impact?
- Answer : Follow the IMRaD structure (Introduction, Methods, Results, and Discussion):
- Introduction : Contextualize this compound within existing literature (e.g., gaps in understanding its anti-inflammatory mechanisms).
- Methods : Detail protocols for this compound synthesis, in vitro/in vivo models, and statistical tests (e.g., ANOVA for multi-group comparisons).
- Results : Present raw and processed data (e.g., tables comparing treatment groups).
- Discussion : Interpret results in light of hypotheses and suggest future work (e.g., exploring this compound’s role in epigenetics).
Optimize the abstract with keywords like "this compound kinetics" or "therapeutic efficacy" for searchability .
Advanced Research Questions
Q. How can contradictory data in this compound studies be systematically resolved?
- Answer : Use triangulation by cross-validating results through multiple methods (e.g., combining qPCR, Western blot, and metabolomics data). For instance, if this compound shows conflicting effects on apoptosis in different cell lines, perform a meta-analysis of experimental conditions (e.g., pH, incubation time). Apply Bayesian statistics to quantify uncertainty or conduct sensitivity analyses to identify outlier datasets .
Q. What methodologies are recommended for systematic reviews of this compound’s therapeutic applications?
- Answer :
Define inclusion/exclusion criteria : Prioritize peer-reviewed studies with in vivo validation and exclude non-peer-reviewed sources (e.g., ).
Search strategy : Use databases like PubMed with keywords "this compound AND (cancer OR neurodegeneration)" and Boolean operators (e.g., "NOT cytotoxicity").
Risk of bias assessment : Apply tools like ROBINS-I to evaluate confounding factors in observational studies.
Leverage tools like Web of Science’s citation network maps to identify knowledge gaps .
Q. How can reproducibility be ensured in this compound experiments?
- Answer :
- Protocol standardization : Publish detailed methods in supplementary materials (e.g., this compound synthesis steps, buffer compositions).
- Data transparency : Share raw datasets via repositories like Zenodo, including metadata (e.g., equipment calibration logs).
- Collaborative validation : Partner with independent labs to replicate key findings, addressing variables like batch-to-batch this compound variability .
Q. What advanced techniques are suitable for integrating multi-omics data in this compound research?
- Answer : Combine transcriptomic, proteomic, and metabolomic data using pathway enrichment tools (e.g., KEGG, Reactome) to map this compound’s systemic effects. For example, if this compound downregulates a gene cluster linked to oxidative stress, validate with glutathione level measurements. Use machine learning (e.g., random forests) to identify predictive biomarkers from high-dimensional data .
Methodological Resources
- Data Analysis : Use R/Python for statistical modeling (e.g., mixed-effects models for longitudinal this compound studies) .
- Literature Review : Employ citation managers like Zotero to track references and avoid redundant questions .
- Ethical Compliance : Adhere to institutional review boards (IRBs) for studies involving human-derived samples .
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
